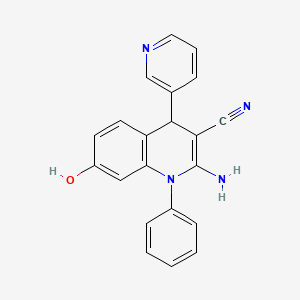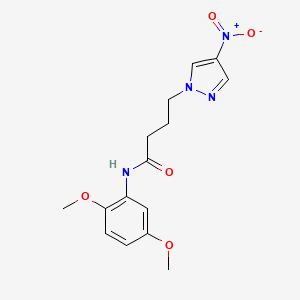![molecular formula C14H14N4O3 B4304741 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B4304741.png)
1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline
Overview
Description
1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. The compound belongs to the class of lipoate analogs and targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell survival and proliferation.
Mechanism of Action
1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline targets the mitochondrial tricarboxylic acid cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the production of ATP and biosynthesis of macromolecules. By inhibiting these enzymes, 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline disrupts the energy metabolism and biosynthetic pathways of cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro and in vivo. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline has been shown to have minimal toxicity on normal cells and tissues, making it a promising anticancer drug candidate.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline is its broad-spectrum anticancer activity and minimal toxicity on normal cells and tissues. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development and application of 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline. One direction is to optimize the synthesis method and improve the solubility and bioavailability of the compound. Another direction is to conduct more preclinical and clinical studies to evaluate the efficacy and safety of 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline in combination with other anticancer drugs and therapies. Additionally, further studies are needed to elucidate the molecular mechanisms of 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline and its potential targets in cancer cells.
Scientific Research Applications
1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical studies. The compound has been found to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancer. 1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell survival and growth.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-nitropyrazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10(17-9-12(8-15-17)18(20)21)14(19)16-7-6-11-4-2-3-5-13(11)16/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPVOATGGGBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304666.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(2-thienylmethyl)-1H-indole](/img/structure/B4304668.png)
![3-(4-bromobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4304677.png)
![methyl (6'-amino-1-benzoyl-5'-cyano-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4304682.png)
![methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B4304688.png)

![2-[4-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4304699.png)
![methyl 3,3,3-trifluoro-2-phenoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)alaninate](/img/structure/B4304706.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4304709.png)
![6-(4-fluorophenyl)-3-(3-nitrophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4304727.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304735.png)

![3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4304746.png)
![6-butyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304759.png)